molecular formula C22H19N3OS B2797422 2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 852132-79-7

2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2797422
CAS No.: 852132-79-7
M. Wt: 373.47
InChI Key: CTHJFTYSHYRZSI-UHFFFAOYSA-N
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Description

2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of isoquinoline and imidazothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the isoquinoline and imidazothiazole rings, followed by their coupling. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The conditions for these reactions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of iminium salts, while reduction can yield various reduced derivatives of the original compound.

Scientific Research Applications

2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. For example, similar compounds have been shown to act as androgen receptor antagonists, effectively suppressing the growth of prostate cancer cell lines . The exact molecular pathways involved would depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of isoquinoline and imidazothiazole moieties, which may confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-15-20(21(26)24-12-11-16-7-5-6-10-18(16)13-24)27-22-23-19(14-25(15)22)17-8-3-2-4-9-17/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHJFTYSHYRZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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